molecular formula C12H30N8O6S B12703583 Urea, 1-amidino-3-butyl-, hemisulfate CAS No. 102434-01-5

Urea, 1-amidino-3-butyl-, hemisulfate

Cat. No.: B12703583
CAS No.: 102434-01-5
M. Wt: 414.49 g/mol
InChI Key: PBOVVFPNJXAMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Butylguanylurea semisulfate is a chemical compound with the molecular formula C6H16N4O2S It is a derivative of guanylurea, which is known for its applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butylguanylurea semisulfate typically involves the reaction of n-butylamine with guanylurea in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

n-Butylamine+Guanylurea+Sulfuric Acidn-Butylguanylurea semisulfate\text{n-Butylamine} + \text{Guanylurea} + \text{Sulfuric Acid} \rightarrow \text{n-Butylguanylurea semisulfate} n-Butylamine+Guanylurea+Sulfuric Acid→n-Butylguanylurea semisulfate

The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product. Industrial production methods may involve scaling up this reaction using large reactors and continuous flow processes to achieve higher efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

n-Butylguanylurea semisulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert n-Butylguanylurea semisulfate into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

n-Butylguanylurea semisulfate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: n-Butylguanylurea semisulfate is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of n-Butylguanylurea semisulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-Butylguanylurea semisulfate include:

  • Guanylurea
  • n-Butylurea
  • n-Butylguanidine

Uniqueness

n-Butylguanylurea semisulfate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

CAS No.

102434-01-5

Molecular Formula

C12H30N8O6S

Molecular Weight

414.49 g/mol

IUPAC Name

1-butyl-3-(diaminomethylidene)urea;sulfuric acid

InChI

InChI=1S/2C6H14N4O.H2O4S/c2*1-2-3-4-9-6(11)10-5(7)8;1-5(2,3)4/h2*2-4H2,1H3,(H5,7,8,9,10,11);(H2,1,2,3,4)

InChI Key

PBOVVFPNJXAMHL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N=C(N)N.CCCCNC(=O)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.